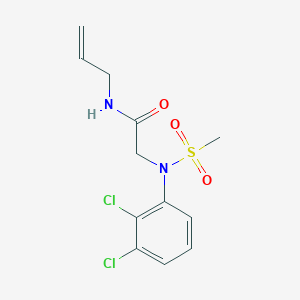![molecular formula C23H31N3O B3980873 2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3980873.png)
2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Übersicht
Beschreibung
2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol, also known as BHA-DMB, is a synthetic antioxidant compound that is widely used in various industries. This compound has gained significant attention due to its potential health benefits and its ability to protect against oxidative stress.
Wirkmechanismus
2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) in the body. It also inhibits lipid peroxidation and protects against oxidative damage to DNA and proteins. This compound has been shown to activate various antioxidant enzymes, including superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve glucose metabolism, and protect against neurodegeneration. This compound has also been shown to improve cardiovascular function and reduce the risk of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol has several advantages for lab experiments. It is stable and easy to handle, and it can be easily synthesized in large quantities. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of 2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to better understand its effectiveness and potential side effects. Furthermore, the potential use of this compound in the treatment of various diseases, such as Alzheimer's disease and cancer, should be explored further.
Conclusion:
In conclusion, this compound is a synthetic antioxidant compound that has gained significant attention due to its potential health benefits and its ability to protect against oxidative stress. It has been extensively studied for its antioxidant properties and its potential use in the treatment of various diseases. Although there are some limitations to its use in lab experiments, the future directions for the study of this compound are promising.
Wissenschaftliche Forschungsanwendungen
2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol has been extensively studied for its antioxidant properties and its potential health benefits. It has been shown to protect against oxidative stress and reduce the risk of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. This compound has also been studied for its anti-inflammatory, anti-bacterial, and anti-viral properties.
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-22(2,3)16-12-15(13-17(20(16)27)23(4,5)6)14-24-21-25-18-10-8-9-11-19(18)26(21)7/h8-13,27H,14H2,1-7H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXRFUOWFHZWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-hydroxypiperidin-1-yl)methyl]-N-(6-methoxypyridin-3-yl)benzamide](/img/structure/B3980791.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3980797.png)
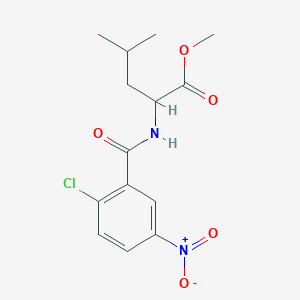
![2-[2-(phenylsulfonyl)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B3980814.png)
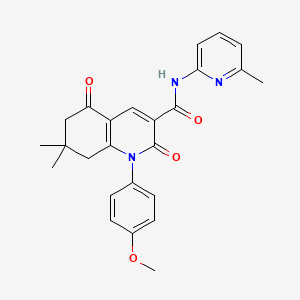

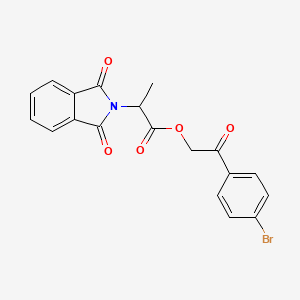
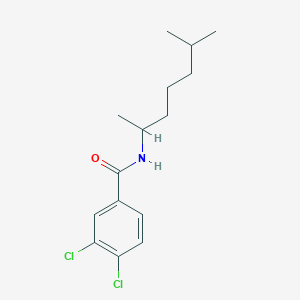
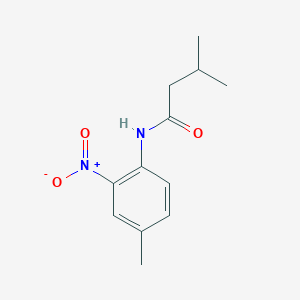

![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3980875.png)
![N-{[(1-phenylpropyl)amino]carbonothioyl}nicotinamide](/img/structure/B3980877.png)
